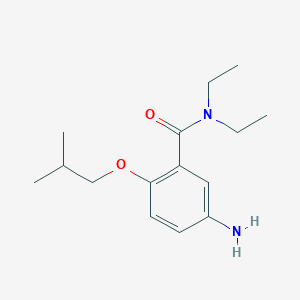
(2R)-dimethyl 2-(1-ethoxyethoxy)succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-dimethyl 2-(1-ethoxyethoxy)succinate: is an organic compound with a complex structure that includes both ester and ether functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-dimethyl 2-(1-ethoxyethoxy)succinate typically involves the esterification of succinic acid derivatives. One common method is the reaction of (2R)-2-hydroxy-2-(1-ethoxyethoxy)succinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: (2R)-dimethyl 2-(1-ethoxyethoxy)succinate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether or ester groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols, ethers.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
科学研究应用
Chemistry: (2R)-dimethyl 2-(1-ethoxyethoxy)succinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and ether groups. It may also serve as a model compound for understanding metabolic pathways.
Medicine: The compound’s derivatives may have potential pharmaceutical applications. Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as an intermediate in chemical manufacturing processes is significant.
作用机制
The mechanism of action of (2R)-dimethyl 2-(1-ethoxyethoxy)succinate involves its interaction with various molecular targets. The ester and ether groups in the compound can undergo hydrolysis, leading to the formation of succinic acid derivatives and alcohols. These reactions are catalyzed by enzymes such as esterases and hydrolases. The compound’s effects are mediated through these enzymatic pathways, influencing metabolic processes and biochemical reactions.
相似化合物的比较
Dimethyl succinate: A simpler ester of succinic acid, lacking the ether group.
Diethyl succinate: Another ester of succinic acid, with ethyl groups instead of methyl groups.
Ethyl 2-(1-ethoxyethoxy)succinate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (2R)-dimethyl 2-(1-ethoxyethoxy)succinate is unique due to the presence of both ester and ether functional groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like dimethyl succinate. Its stereochemistry (2R) also adds to its uniqueness, as it can exhibit different reactivity and interactions compared to its (2S) counterpart.
属性
分子式 |
C10H18O6 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
dimethyl (2R)-2-(1-ethoxyethoxy)butanedioate |
InChI |
InChI=1S/C10H18O6/c1-5-15-7(2)16-8(10(12)14-4)6-9(11)13-3/h7-8H,5-6H2,1-4H3/t7?,8-/m1/s1 |
InChI 键 |
LPJKRDYMAKKKJI-BRFYHDHCSA-N |
手性 SMILES |
CCOC(C)O[C@H](CC(=O)OC)C(=O)OC |
规范 SMILES |
CCOC(C)OC(CC(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


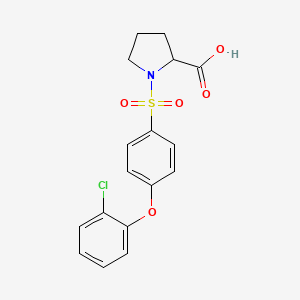
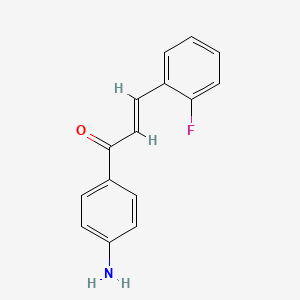
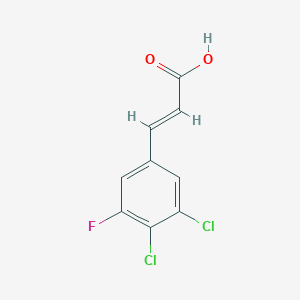
![4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde](/img/structure/B13727485.png)
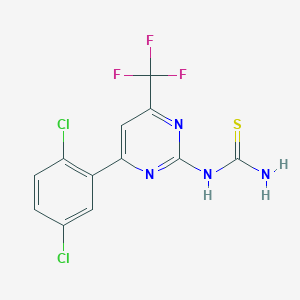


![4-(1,4-Dioxa-8-aza-spiro[4,5]dec-8-YL)-6,8-difluoro-quinoline-2-carboxylic acid butyl ester](/img/structure/B13727507.png)
![tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate](/img/structure/B13727510.png)


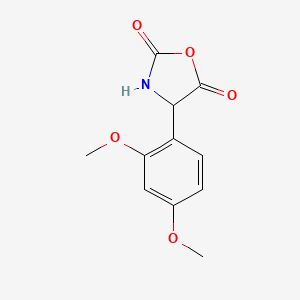
![3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid](/img/structure/B13727542.png)
